4-Octyl acetate

Gas Chromatography Analytical Chemistry Semiochemical Identification

4-Octyl acetate (CAS 5921-87-9), also known as octan-4-yl acetate or 1-propylpentyl acetate, is a branched-chain ester with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol. It is a clear, colorless liquid characterized by a fruity odor.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 5921-87-9
Cat. No. B15366383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Octyl acetate
CAS5921-87-9
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCC(CCC)OC(=O)C
InChIInChI=1S/C10H20O2/c1-4-6-8-10(7-5-2)12-9(3)11/h10H,4-8H2,1-3H3
InChIKeyOPYUCGUEXGXBNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Octyl Acetate (CAS 5921-87-9): Technical Baseline and Procurement-Relevant Specifications


4-Octyl acetate (CAS 5921-87-9), also known as octan-4-yl acetate or 1-propylpentyl acetate, is a branched-chain ester with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol [1]. It is a clear, colorless liquid characterized by a fruity odor [2]. This compound serves as a valuable intermediate and ingredient in flavor and fragrance formulations, as well as a potential semiochemical component [3]. Its physical properties, including a boiling point of 195.7°C at 760 mmHg, a density of 0.872 g/cm³, and a flash point of 71.4°C, distinguish it from its linear isomer, octyl acetate, and position it as a unique entity for specific industrial and research applications [1].

Why 4-Octyl Acetate Cannot Be Directly Substituted by n-Octyl Acetate or Other Isomers


Generic substitution within the octyl acetate family is not scientifically valid due to quantifiable differences in critical physicochemical properties. As the data below will demonstrate, 4-octyl acetate exhibits a significantly lower boiling point (195.7°C vs. 208°C), lower flash point (71.4°C vs. 85°C), higher vapor pressure (0.413 mmHg vs. 0.218 mmHg at 25°C), and a distinct gas chromatographic retention index (Kovats RI 1040 vs. 1082-1172) compared to its linear (n-octyl acetate) and positional isomers (2-octyl acetate) . These variations directly impact material handling, safety protocols, and analytical method development [1]. Furthermore, differences in branching influence olfactory perception and volatility, which are critical for performance in fragrance and semiochemical applications [2]. Procurement decisions must therefore be based on specific, evidence-backed requirements rather than interchangeable class-level assumptions.

Quantitative Differentiation of 4-Octyl Acetate from Key Comparators: An Evidence-Based Procurement Guide


Gas Chromatographic Retention Index (Kovats RI) Comparison on Apiezon L

The Kovats retention index (RI) on a non-polar Apiezon L column at 100°C is a critical parameter for compound identification in complex mixtures. 4-Octyl acetate exhibits a RI of 1040, which is significantly lower than its positional isomers, 2-octyl acetate (RI = 1082) and the linear n-octyl acetate (RI = 1172) [1][2][3]. This 42-unit difference from 2-octyl acetate and 132-unit difference from n-octyl acetate provides a definitive analytical fingerprint for quality control and research applications.

Gas Chromatography Analytical Chemistry Semiochemical Identification

Boiling Point Differentiation and Volatility Profile

The boiling point of 4-octyl acetate is 195.7°C at 760 mmHg, which is 12.3°C lower than that of its linear isomer, n-octyl acetate (208°C) [1]. This difference arises from the branching at the 4-position, which reduces intermolecular van der Waals forces compared to the linear primary alcohol ester [2]. The lower boiling point translates to higher volatility under identical conditions, which can be a decisive factor in applications requiring specific evaporation rates, such as fragrance release profiles or solvent removal in manufacturing processes.

Process Engineering Formulation Stability Volatility Control

Flash Point and Safety Profile Differentiation

4-Octyl acetate has a flash point of 71.4°C, which is 13.6°C lower than the 85°C flash point reported for n-octyl acetate [1]. This places 4-octyl acetate in a more stringent flammability category for storage and handling under many regulatory frameworks (e.g., OSHA, GHS). The lower flash point indicates a higher risk of ignition at lower ambient temperatures, necessitating specific engineering controls and safety protocols that differ from those required for its linear analog [2].

Process Safety Flammability Assessment Material Handling

Vapor Pressure and Atmospheric Persistence

The vapor pressure of 4-octyl acetate at 25°C is reported as 0.413 mmHg, which is approximately 1.9 times higher than the 0.218 mmHg (29.1 Pa) reported for n-octyl acetate under the same conditions [1]. This nearly twofold increase in vapor pressure indicates that 4-octyl acetate will partition into the vapor phase more readily, leading to a shorter atmospheric half-life and potentially lower persistence in the environment [2]. This property is critical for applications where rapid volatilization is desired (e.g., fragrance delivery) or for environmental risk assessments where airborne concentration is a concern.

Environmental Fate Exposure Assessment Volatility Modeling

Olfactory Perception and Odor Threshold Context

While 4-octyl acetate is described as having a 'characteristic fruity odor' [1], its linear isomer, n-octyl acetate, is characterized by a more complex 'floral, jasmine, and orange' note with a measured odor detection threshold (ODT) of 20 ppb in air [2][3]. The structural difference—branching at the 4-position versus a linear chain—is known within the ester class to alter both the qualitative odor character and the quantitative threshold of perception [3]. Although a direct, published ODT for 4-octyl acetate was not located in this analysis, the class-level inference is that its threshold and odor profile are distinct. This distinction is crucial for perfumers and flavorists who require precise, reproducible olfactory outcomes.

Flavor Chemistry Fragrance Formulation Sensory Science

Optimal Application Scenarios for 4-Octyl Acetate Based on Evidence-Driven Differentiation


Analytical Standard for Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

The distinct Kovats retention index of 1040 on Apiezon L provides a clear, unambiguous reference point for identifying and quantifying 4-octyl acetate in complex mixtures, such as essential oils, food extracts, or insect semiochemical blends [1]. Its separation from 2-octyl acetate (RI 1082) and n-octyl acetate (RI 1172) makes it an ideal internal standard or calibration compound for GC-MS methods targeting branched esters [2]. Procurement for this purpose should prioritize high-purity (>98%) material with a certified RI value to ensure method robustness and reproducibility.

Low-Temperature Fragrance Ingredient and Volatile Delivery System

The combination of a lower boiling point (195.7°C) and higher vapor pressure (0.413 mmHg) compared to n-octyl acetate makes 4-octyl acetate well-suited for applications requiring rapid volatilization or fragrance release at moderate temperatures . This is particularly advantageous in personal care products (e.g., body sprays, room fresheners) or in industrial processes where a solvent with a specific evaporation profile is needed. The lower flash point (71.4°C) must be considered during formulation, but this property also enables its use in systems where a slightly more volatile and less persistent note is desired compared to the heavier, more tenacious n-octyl acetate [3].

Semiochemical Research and Insect Behavior Studies

As a branched acetate ester, 4-octyl acetate may serve as a component in insect pheromone or kairomone blends, where subtle structural differences critically affect biological activity [4]. Its distinct chromatographic and physicochemical properties allow for precise formulation and release rate control in field or laboratory bioassays. Researchers investigating species-specific semiochemical communication should procure 4-octyl acetate with a defined isomeric purity to avoid confounding results from contaminating isomers like 2-octyl or 3-octyl acetate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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